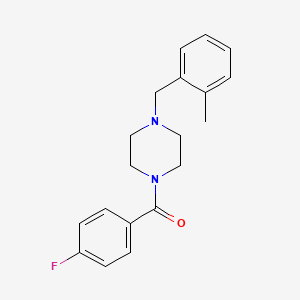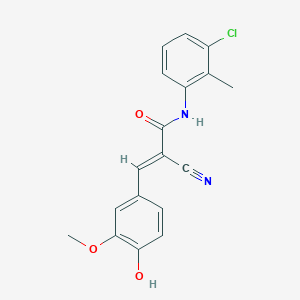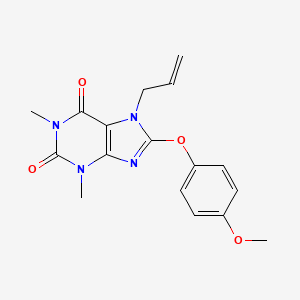methanone](/img/structure/B5779267.png)
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as WF-47, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and is structurally similar to other compounds that have been used as analgesics and anesthetics.
Mecanismo De Acción
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is believed to exert its analgesic effects by acting as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the transmission of pain signals in the central nervous system. By blocking the NMDA receptor, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone reduces the transmission of pain signals and provides relief from pain.
Biochemical and physiological effects:
In addition to its analgesic effects, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone for laboratory experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in pain and other physiological processes. However, one limitation of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. Another area of interest is the use of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and other NMDA receptor antagonists as treatments for addiction and other psychiatric disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and its potential therapeutic applications in a variety of disease states.
Métodos De Síntesis
The synthesis of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 4-methyl-1-(2-phenylacetoyl)piperidine. This intermediate is then reacted with 2-fluoro-4-methylphenylboronic acid to yield [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.
Aplicaciones Científicas De Investigación
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids and other drugs of abuse.
Propiedades
IUPAC Name |
[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-8-10-22(11-9-14)19-12-15(2)17(13-18(19)21)20(23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXMMKOXQQVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinolinylpropanamide](/img/structure/B5779192.png)


![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)
![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
